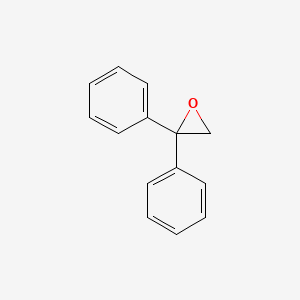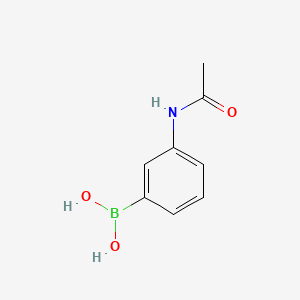
3-乙酰氨基苯硼酸
描述
3-Acetamidophenylboronic acid (3-AMPA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of acetaminophen, a commonly used analgesic and antipyretic drug. 3-AMPA is a versatile compound that has been used in a wide range of chemical, biochemical and physiological experiments.
科学研究应用
铃木-宫浦偶联反应
3-乙酰氨基苯硼酸用作铃木-宫浦偶联反应的反应物 . 这是钯催化的交叉偶联反应的一种,用于合成联芳基化合物,联芳基化合物是药物化学中一类重要的化合物。
三氟甲基化
该化合物也参与三氟甲基化反应 . 三氟甲基通常被引入有机分子中以提高其稳定性、生物利用度和亲脂性,这对药物和农药产品的开发特别有用。
NMDA 受体 NR2B 亚型的合成
3-乙酰氨基苯硼酸用于合成 NMDA 受体 NR2B 亚型的拮抗剂 . 这些拮抗剂具有潜在的抗抑郁活性,可用于治疗各种神经和精神疾病。
17,20-裂解酶抑制剂的合成
该化合物用于合成联苯基甲基咪唑衍生物,这些衍生物作为 17,20-裂解酶抑制剂 . 这些抑制剂用于治疗前列腺癌和库欣病等疾病。
抗有丝分裂和抗肿瘤剂的合成
3-乙酰氨基苯硼酸用于合成 (吲哚基)-3,5-取代苯类似物 . 这些类似物具有抗有丝分裂和抗肿瘤活性,使其成为癌症治疗的潜在候选药物。
AMPA 受体阳性调节剂的合成
该化合物用于合成取代的吡咯烷和四氢呋喃 . 这些化合物作为 AMPA 受体阳性调节剂,可以增强认知功能,并用于治疗阿尔茨海默病等神经疾病。
安全和危害
3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .
作用机制
Target of Action
3-Acetamidophenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors . It primarily targets the NR2B subtype of NMDA receptors , which play a crucial role in synaptic plasticity and memory function.
Mode of Action
The compound interacts with its targets by participating in Suzuki-Miyaura coupling reactions . It also undergoes trifluoromethylation , which can enhance the compound’s interaction with its targets and induce changes in their function.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of NR2B subtype of NMDA receptor antagonists , which can have antidepressant activity. It also contributes to the synthesis of biphenylylmethylimidazole derivatives , which can act as 17,20-lyase inhibitors, and (indolyl)-3,5-substituted benzene analogs , which can have antimitotic and antitumor activity.
Pharmacokinetics
Its molecular weight of 17898 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 3-Acetamidophenylboronic acid’s action depend on the specific pathway and target. For example, when it acts as an NR2B subtype of NMDA receptor antagonist, it can potentially exert antidepressant effects . When involved in the synthesis of antimitotic and antitumor analogs, it can contribute to the inhibition of cell division and tumor growth .
生化分析
Biochemical Properties
3-Acetamidophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making 3-Acetamidophenylboronic acid a valuable tool for studying protease function and regulation . Additionally, it has been used in the synthesis of inhibitors for the NR2B subtype of NMDA receptors, which are involved in neurological processes .
Cellular Effects
3-Acetamidophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteases within cells, leading to alterations in protein degradation and processing. This can impact cell signaling pathways that rely on protease activity, such as those involved in apoptosis and inflammation . Furthermore, 3-Acetamidophenylboronic acid can modulate gene expression by inhibiting proteasome activity, which is responsible for degrading ubiquitinated proteins .
Molecular Mechanism
The molecular mechanism of 3-Acetamidophenylboronic acid involves its ability to form reversible covalent bonds with the active sites of serine proteases. This interaction inhibits the enzyme’s catalytic activity by blocking the access of substrates to the active site. Additionally, 3-Acetamidophenylboronic acid can interact with other biomolecules, such as NMDA receptors, by binding to specific sites and modulating their activity . These interactions can lead to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetamidophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 3-Acetamidophenylboronic acid can have sustained effects on cellular function, particularly in inhibiting protease activity and modulating gene expression . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Acetamidophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
3-Acetamidophenylboronic acid is involved in various metabolic pathways, particularly those related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the overall metabolic flux within cells . Additionally, the compound can influence metabolite levels by modulating the activity of proteasomes and other protein-degrading complexes .
Transport and Distribution
Within cells and tissues, 3-Acetamidophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
3-Acetamidophenylboronic acid is localized to specific subcellular compartments, including the cytoplasm and organelles involved in protein degradation, such as the proteasome. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its role in inhibiting protease activity and modulating cellular processes.
属性
IUPAC Name |
(3-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074678 | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78887-39-5 | |
| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-acetamidophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




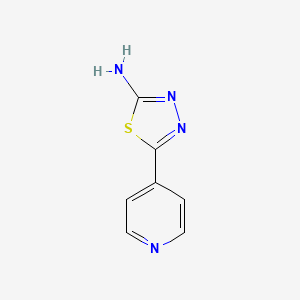


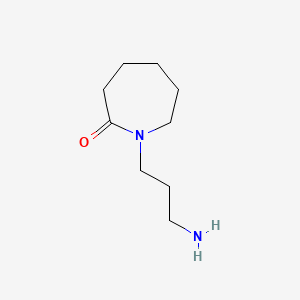
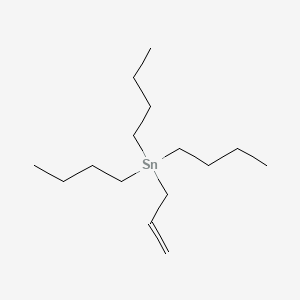
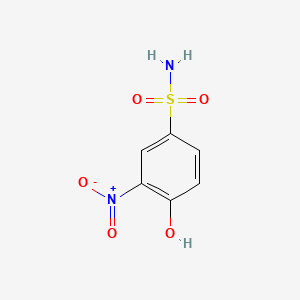

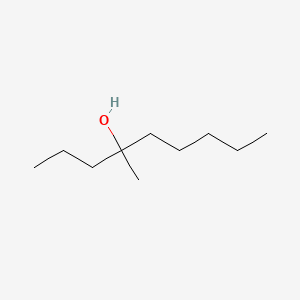
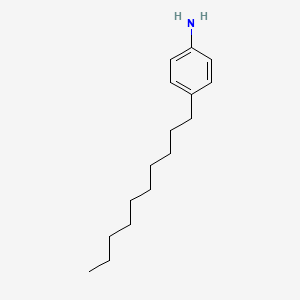

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

